XLogP3 and H-Bond Donor/Acceptor Differentiation
Compared to its nearest commercially available analogs, 4-fluoro-1H-indazole-3-carboxylic acid (CAS 885521-64-2) and 6-methoxy-1H-indazole-3-carboxylic acid (CAS 518990-36-8), the target compound incorporates both a fluorine and a methoxy group, resulting in distinct calculated physicochemical descriptor values that influence key drug-like properties. The XLogP3 of the dual-substituted compound is 1.5, compared to an estimated value of approximately 1.0 for the mono-substituted analogs. Hydrogen bond acceptor count increases to 5 (vs. 3 for the 4-fluoro analog and 4 for the 6-methoxy analog), while retaining 2 H-bond donors (identical across the series). These differences are predicted to affect passive membrane permeability and solubility, as described by Lipinski's and Veber's rules [1][2].
| Evidence Dimension | XLogP3 (predicted lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 4-Fluoro-1H-indazole-3-carboxylic acid: XLogP3 ~1.0 (estimated from structural analogs); 6-Methoxy-1H-indazole-3-carboxylic acid: XLogP3 ~1.0 (estimated) |
| Quantified Difference | Δ ≈ +0.5 log units |
| Conditions | Predicted values using XLogP3 algorithm (PubChem/NCBI); temperature not applicable |
Why This Matters
The higher lipophilicity and H-bond acceptor count of the dual-substituted compound may provide a differentiated pharmacokinetic profile in drug programs, offering an intermediate logD that balances permeability and metabolic stability in lead optimization campaigns.
- [1] ChemicalBook. 4-Fluoro-6-methoxy-1H-indazole-3-carboxylic acid (CAS 887569-23-5). https://www.chemicalbook.in/proddetail/887569-23-5.htm (accessed 2025). View Source
- [2] PubChem. Computed molecular properties for indazole-3-carboxylic acid derivatives; retrieved via PubChem web interface (2025). View Source
